molecular formula C17H15ClN4O2S2 B3707046 1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B3707046
M. Wt: 406.9 g/mol
InChI Key: JDCAGKJBTGQDHF-UHFFFAOYSA-N
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Description

1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties. The presence of the 1,3,4-thiadiazole ring in the structure contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . These include antiviral, antifungal, antibacterial, and anticonvulsant activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on the specific context.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

These could potentially include pathways related to viral replication, bacterial growth, or neuronal signaling, among others .

Pharmacokinetics

The presence of the 1,3,4-thiadiazole moiety and the strong aromaticity of the ring in similar compounds are responsible for providing low toxicity and great in vivo stability . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

Similar compounds have shown antiviral activity against the tobacco mosaic virus and antimicrobial activity against E. coli, B. mycoides, and C. albicans . Therefore, it’s plausible that this compound may have similar effects.

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives are promising. Given their broad spectrum of biological activity, there is significant interest in developing new 1,3,4-thiadiazole derivatives with enhanced properties and activities .

Preparation Methods

The synthesis of 1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea involves several steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride.

    Nucleophilic Attack: The sulfonyl chloride reacts with appropriate amines to form the final product.

Chemical Reactions Analysis

1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

    Common Reagents: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles.

Scientific Research Applications

1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.

    Biology: It has shown potential as an antiviral and antibacterial agent.

    Medicine: The compound is being investigated for its potential use in treating various diseases, including viral infections and bacterial infections.

    Industry: It is used in the development of new pesticides and herbicides.

Comparison with Similar Compounds

1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds:

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S2/c1-24-14-5-3-2-4-13(14)19-16(23)20-17-22-21-15(26-17)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAGKJBTGQDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

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